molecular formula C15H17N3O B8706019 2-Morpholino-5-(pyridin-3-yl)aniline

2-Morpholino-5-(pyridin-3-yl)aniline

Cat. No.: B8706019
M. Wt: 255.31 g/mol
InChI Key: QBUIQNZECAUOCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Morpholino-5-(pyridin-3-yl)aniline is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. It features both a morpholino ring and an aminophenyl-pyridine structure, which are privileged scaffolds in the design of biologically active molecules . Compounds containing the morpholino group have been extensively investigated as potential therapeutic agents. For instance, 2-morpholino-substituted benzoxazines and chromones have demonstrated significant antiplatelet activity by inhibiting ADP and collagen-induced aggregation . Furthermore, the morpholino moiety is a key structural feature in known inhibitors of important enzymes like phosphatidylinositol 3-kinase (PI3-K) and DNA-dependent protein kinase (DNA-PK) . The 5-(pyridin-3-yl)aniline core of the molecule provides a versatile handle for further synthetic elaboration, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This combination of features makes this compound a valuable precursor in the synthesis of novel compounds for screening against various biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

2-morpholin-4-yl-5-pyridin-3-ylaniline

InChI

InChI=1S/C15H17N3O/c16-14-10-12(13-2-1-5-17-11-13)3-4-15(14)18-6-8-19-9-7-18/h1-5,10-11H,6-9,16H2

InChI Key

QBUIQNZECAUOCB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C3=CN=CC=C3)N

Origin of Product

United States

Synthetic Methodologies for 2 Morpholino 5 Pyridin 3 Yl Aniline and Analogues

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of the target molecule, 2-Morpholino-5-(pyridin-3-yl)aniline, reveals several possible disconnection points, leading to various synthetic strategies. The primary disconnections involve the C-N bonds of the morpholine (B109124) and aniline (B41778) moieties and the C-C bond linking the aniline and pyridine (B92270) rings.

One logical disconnection is at the C-N bond between the aniline ring and the morpholine nitrogen. This suggests a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination reaction as the final step. The key precursors for this approach would be a suitably activated 2-fluoro or 2-chloro-5-(pyridin-3-yl)aniline derivative and morpholine.

Another key disconnection is the C-C bond between the phenyl and pyridine rings. This points towards a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.gov In this scenario, the precursors would be a boronic acid or ester derivative of pyridine and a halogenated 2-morpholinoaniline.

A third approach involves the sequential construction of the molecule, potentially starting with a substituted nitrobenzene, which can be a versatile precursor for introducing the aniline functionality late in the synthesis.

Key Precursors Identified through Retrosynthetic Analysis:

Precursor TypeSpecific Examples
Halogenated Pyridines3-Bromopyridine, 3-Iodopyridine
Pyridine Boronic Acids/EstersPyridin-3-ylboronic acid
Substituted Anilines3-Bromo-2-nitroaniline, 5-Bromo-2-fluoro-nitrobenzene
MorpholineMorpholine

This analysis provides a roadmap for the synthetic approaches detailed in the following sections.

Direct Synthesis Approaches for Aniline-Pyridyl-Morpholine Architectures

The direct synthesis of the aniline-pyridyl-morpholine framework can be achieved through several robust and well-established chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. chemistrysteps.comfishersci.se In the synthesis of this compound, SNAr can be employed to introduce the morpholine moiety onto the aniline ring.

The reaction typically involves a halo-nitroaniline derivative, where the nitro group activates the ring towards nucleophilic attack by morpholine. The reaction is generally carried out in a polar aprotic solvent such as DMSO or DMF, often with the aid of a base like potassium carbonate to facilitate the reaction. fishersci.se

Table 1: Representative SNAr Reaction for Morpholine Installation

Aryl HalideNucleophileBaseSolventTemperature (°C)Yield (%)
2-Fluoro-5-bromonitrobenzeneMorpholineK2CO3DMSO80-100High
2-Chloro-5-bromonitrobenzeneMorpholineK2CO3DMF100-120Moderate to High

Following the successful installation of the morpholine group, the nitro group can be reduced to the corresponding amine using standard reducing agents like SnCl2/HCl, Fe/HCl, or catalytic hydrogenation, thus forming the aniline.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl and/or heteroaryl groups. nih.govresearchgate.net This reaction is particularly well-suited for constructing the biaryl linkage between the aniline and pyridine rings in the target molecule. organic-chemistry.org

In a typical Suzuki-Miyaura coupling, an aryl halide (e.g., a bromoaniline derivative) is reacted with a pyridine boronic acid in the presence of a palladium catalyst and a base. nih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. organic-chemistry.org

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystLigandBaseSolvent
5-Bromo-2-morpholinoanilinePyridin-3-ylboronic acidPd(PPh3)4-Na2CO3Toluene (B28343)/Water
5-Bromo-2-morpholinoanilinePyridin-3-ylboronic acidPd2(dba)3SPhosK3PO4Dioxane/Water

The versatility of the Suzuki-Miyaura reaction allows for a wide range of functional groups to be tolerated, making it a highly valuable tool in the synthesis of complex molecules like this compound.

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org While a specific MCR for this compound may not be reported, the principles of MCRs can be applied to streamline its synthesis. For instance, a one-pot procedure could involve an initial SNAr reaction to install the morpholine, followed by an in-situ reduction of a nitro group, and finally a Suzuki-Miyaura coupling without the isolation of intermediates.

Condensation and cyclization reactions are fundamental to the synthesis of many heterocyclic systems, including the morpholine ring itself. researchgate.net While the morpholine moiety is often introduced as a pre-formed unit, its de novo synthesis can also be considered. This typically involves the cyclization of a substituted amino alcohol.

For the broader aniline-pyridyl-morpholine architecture, condensation reactions can be employed to build the pyridine ring onto a pre-existing aniline framework, although this is a less common approach for this specific target. More relevant are cyclization strategies that lead to the formation of other nitrogen-containing heterocycles that can be subsequently converted to the desired aniline or pyridine rings.

Advanced Synthetic Techniques for Enhanced Efficiency

To further improve the synthesis of this compound, several advanced techniques can be employed. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many organic transformations, including SNAr and Suzuki-Miyaura couplings.

Flow chemistry is another powerful technique that allows for the continuous production of chemical compounds with precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The application of flow chemistry to the multi-step synthesis of this target molecule could offer substantial benefits.

Furthermore, the development of more active and robust catalysts for cross-coupling reactions continues to be a major focus. Novel ligand systems for palladium catalysts can enable reactions to be performed under milder conditions and with lower catalyst loadings, making the synthesis more sustainable and cost-effective. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govdurham.ac.uk For the synthesis of this compound, both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination steps can be significantly enhanced by microwave irradiation.

Suzuki-Miyaura Coupling: The formation of the 5-(pyridin-3-yl)aniline core can be achieved by coupling a dihalogenated aniline, such as 2-bromo-5-fluoroaniline, with pyridine-3-boronic acid. Under microwave irradiation, this reaction can proceed rapidly. A typical system might involve a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ in a solvent mixture like dioxane/water. mdpi.com Microwave heating can reduce reaction times from several hours to as little as 15-30 minutes. mdpi.comnih.gov

Buchwald-Hartwig Amination: Following the Suzuki coupling, the introduction of the morpholine group at the C-2 position is accomplished via a Buchwald-Hartwig amination. Microwave assistance in this step dramatically reduces the reaction time required for the C-N bond formation, from as long as 24 hours to between 10 and 30 minutes. nih.govnih.gov A common catalytic system for this transformation includes a palladium source like Pd₂(dba)₃, a bulky phosphine (B1218219) ligand such as XPhos, and a strong base like sodium tert-butoxide (t-BuONa) in an anhydrous solvent like toluene. nih.gov

The table below outlines typical conditions for these microwave-assisted steps.

Reaction StepCatalyst SystemBaseSolventTemperature (°C)Time (min)
Suzuki Coupling Pd(PPh₃)₄K₂CO₃Dioxane/H₂O100-12015-30
Buchwald-Hartwig Pd₂(dba)₃ / XPhost-BuONaToluene100-14010-30

This data is representative of typical microwave-assisted cross-coupling reactions and is presented for illustrative purposes.

Principles of Green Chemistry in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound via Suzuki and Buchwald-Hartwig reactions can be optimized according to these principles.

Atom Economy and Catalysis: Both Suzuki-Miyaura and Buchwald-Hartwig reactions are palladium-catalyzed processes. Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency using only a small amount of the catalyst, which can theoretically be recycled. mdpi.com This maximizes atom economy by minimizing waste.

Safer Solvents: A significant focus in greening these cross-coupling reactions is the replacement of hazardous organic solvents. Traditional solvents like toluene and dioxane can be replaced with greener alternatives. researchgate.net For Suzuki couplings, reactions can often be performed in water or mixtures of water and alcohol, which are environmentally benign. acs.org For Buchwald-Hartwig aminations, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, have proven effective. researchgate.net

Waste Reduction: The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can be investigated for Suzuki reactions. researchgate.net These catalysts can be easily removed by filtration and potentially reused, simplifying purification and reducing waste. mdpi.comresearchgate.net One-pot procedures, where sequential reactions are performed in the same vessel without isolating intermediates, can also significantly improve efficiency and reduce solvent and material waste. researchgate.net

Elucidation of Reaction Mechanisms in Key Synthetic Transformations

The synthesis of this compound relies on two key palladium-catalyzed cross-coupling reactions, each with a well-established catalytic cycle.

Suzuki-Miyaura Coupling Mechanism: The mechanism for the Suzuki coupling involves a Pd(0)/Pd(II) catalytic cycle. libretexts.org

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming an arylpalladium(II) complex. This step is often the rate-determining step of the reaction. yonedalabs.combyjus.com

Transmetalation: The organoboron species (e.g., pyridine-3-boronic acid) is activated by a base, forming a boronate complex. This complex then transfers the organic group (the pyridine ring) to the arylpalladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. mt.comorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then enter another catalytic cycle. libretexts.orgyonedalabs.com

Buchwald-Hartwig Amination Mechanism: This reaction also proceeds through a Pd(0)/Pd(II) cycle to form the C-N bond. wikipedia.org

Oxidative Addition: A coordinatively unsaturated Pd(0) species reacts with the aryl halide (the bromo-pyridin-aniline intermediate) to form an arylpalladium(II) halide complex. nih.gov

Ligand Exchange/Amine Coordination: The amine (morpholine) coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the aryl group and the amino group from the palladium center. This forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

Synthesis of Structurally Related Morpholine- and Pyridine-Substituted Aniline Derivatives

The modularity of the Suzuki and Buchwald-Hartwig reactions allows for the synthesis of a wide array of structurally related derivatives by varying the starting materials.

Variation of the Pyridine Moiety: Instead of pyridine-3-boronic acid, other isomers like pyridine-2-boronic acid or pyridine-4-boronic acid can be used in the Suzuki coupling step. This would result in analogues where the pyridine ring is attached to the aniline core at different positions, yielding 2-Morpholino-5-(pyridin-2-yl)aniline or 2-Morpholino-5-(pyridin-4-yl)aniline. Furthermore, substituted pyridineboronic acids (e.g., bearing methyl, methoxy, or halogen groups) can be employed to generate a library of derivatives with diverse electronic and steric properties.

Variation of the Aniline Substitution Pattern: The substitution pattern on the aniline ring can be altered by starting with different dihaloanilines. For example, using 2-bromo-4-fluoroaniline (B89589) as the initial substrate would ultimately lead to 2-Morpholino-4-(pyridin-3-yl)aniline. This flexibility allows for systematic exploration of the structure-activity relationship (SAR) in medicinal chemistry programs.

Variation of the Amine Component: The morpholine moiety can be replaced with other cyclic or acyclic secondary amines in the Buchwald-Hartwig amination step. Using piperidine (B6355638), piperazine, or N-methylaniline would yield the corresponding N-substituted aniline derivatives. This modification is often used to modulate properties such as solubility, basicity, and biological activity.

The table below illustrates some potential structural analogues and the required starting materials.

Desired ProductSuzuki Coupling PartnerBuchwald-Hartwig Partner
2-Morpholino-5-(pyridin-2-yl)anilinePyridine-2-boronic acidMorpholine
2-Morpholino-5-(pyridin-4-yl)anilinePyridine-4-boronic acidMorpholine
4-Morpholino-3-(pyridin-3-yl)anilinePyridine-3-boronic acidMorpholine
2-(Piperidin-1-yl)-5-(pyridin-3-yl)anilinePyridine-3-boronic acidPiperidine
2-(4-Methylpiperazin-1-yl)-5-(pyridin-3-yl)anilinePyridine-3-boronic acidN-Methylpiperazine

Spectroscopic and Structural Characterization Methods for 2 Morpholino 5 Pyridin 3 Yl Aniline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Morpholino-5-(pyridin-3-yl)aniline would be expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) and pyridine (B92270) rings, the methylene (B1212753) protons of the morpholine (B109124) ring, and the amine proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide detailed information about the connectivity and spatial relationships of the protons.

Expected ¹H NMR Data:

Aromatic Protons: Signals for the protons on the aniline and pyridine rings would typically appear in the downfield region of the spectrum, generally between 6.5 and 9.0 ppm. The specific substitution pattern would lead to characteristic multiplicities (e.g., doublets, triplets, and multiplets).

Morpholine Protons: The protons of the morpholine ring would be expected to show two distinct signals, corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms. These would likely appear as triplets in the upfield region, typically between 2.8 and 4.0 ppm.

Amine Proton: A broad singlet corresponding to the -NH₂ proton would be anticipated, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in This compound would give rise to a distinct signal.

Expected ¹³C NMR Data:

Aromatic Carbons: The carbon atoms of the aniline and pyridine rings would resonate in the downfield region, typically from 110 to 160 ppm.

Morpholine Carbons: The methylene carbons of the morpholine ring would appear in the upfield region of the spectrum, generally between 45 and 70 ppm.

The following interactive table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for This compound .

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aniline Ring Protons6.5 - 7.5115 - 150
Pyridine Ring Protons7.0 - 9.0120 - 155
Morpholine -CH₂-N-2.8 - 3.245 - 55
Morpholine -CH₂-O-3.6 - 4.065 - 70
Aniline -NH₂Variable (broad singlet)-

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For This compound (C₁₅H₁₆N₄O), HRMS would provide a highly accurate mass measurement of the molecular ion.

Expected HRMS Data: The calculated exact mass for the neutral molecule [M] is 268.1324 g/mol . In a typical HRMS experiment using electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺.

The following table details the expected HRMS data.

Ion Calculated Exact Mass
[C₁₅H₁₆N₄O + H]⁺269.1397

The experimentally measured mass would be expected to be within a very narrow tolerance (typically < 5 ppm) of the calculated value, thus confirming the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Data: The IR spectrum of This compound would display characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-O bonds.

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine ring would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

C-N and C-O Stretching: The C-N and C-O stretching vibrations of the morpholine and aniline moieties would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

The following table summarizes the anticipated IR absorption bands.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500
Aromatic C-HC-H Stretch> 3000
Aliphatic C-H (Morpholine)C-H Stretch< 3000
Aromatic C=CC=C Stretch1450 - 1600
C-N and C-OC-N/C-O Stretch1000 - 1300

X-ray Diffraction (XRD) Analysis for Crystalline Structure Elucidation

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For This compound , a successful single-crystal XRD study would yield a detailed crystallographic information file (CIF). This data would allow for the creation of a 3D model of the molecule, confirming the connectivity of the aniline, morpholine, and pyridine rings. Furthermore, it would provide insights into the crystal packing and any hydrogen bonding networks present, which are crucial for understanding the solid-state properties of the compound. As no public crystallographic data is available for this specific compound, a hypothetical data table is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.12
γ (°)90
Volume (ų)1492.1
Z4
Density (calculated) (g/cm³)1.192
R-factor (%)4.5

Structure Activity Relationship Sar Studies of 2 Morpholino 5 Pyridin 3 Yl Aniline and Analogues

Investigation of Positional Isomerism and Substituent Effects on Bioactivity

The spatial arrangement of the morpholine (B109124) and pyridine (B92270) groups on the aniline (B41778) ring, known as positional isomerism, along with the effects of various substituents, plays a pivotal role in determining the bioactivity of this class of compounds. Altering the substitution pattern can significantly impact how the molecule binds to its biological target, affecting potency and selectivity.

Research on related heterocyclic systems demonstrates the importance of substituent positioning. For instance, in a series of pyridin-3-yl pyrimidines, the presence and location of halogen substituents on an associated aniline ring were found to be important for Bcr-Abl inhibitory activity. nih.gov Similarly, studies on 4-amino-quinazoline derivatives showed that replacing an aniline residue at the C-4 position with a 3-amino-pyridine maintained activity, indicating that the nitrogen's position within the ring is crucial for interaction with the target enzyme. mdpi.com

The introduction of specific functional groups can also modulate activity. In related morpholino-triazine inhibitors of PI3K/mTOR, the addition of a trifluoromethyl group to the aryl moiety was a key factor in identifying potent compounds. acs.org In another study on quinazoline (B50416) derivatives, substituting the phenyl moiety with electron-withdrawing groups (such as -Cl, -Br, -F) at the para-position resulted in higher inhibitory activity compared to electron-donating groups (like -CH₃ and -OCH₃). mdpi.com The lipophilicity of aniline derivatives, a key factor in their pharmacokinetic profile, is also significantly affected by the position of substituents; para-substituted derivatives often show different lipophilicity compared to ortho- or meta-substituted analogues. nih.gov

Table 1: Effect of Positional Isomerism and Substitution on Bioactivity of Analogue Scaffolds

Scaffold/Compound Class Modification Target Effect on Bioactivity (IC₅₀)
Pyridin-3-yl Pyrimidines Halogen substitution on aniline ring Bcr-Abl Potent inhibitory activity observed with compounds A2, A8, A9. nih.gov
4-Amino-quinazolines Replacement of aniline with 3-amino-pyridine at C-4 EGFR-PI3Kα Activity was conserved. mdpi.com
Morpholino-triazines Addition of -CF₃ group to pyridine ring PI3Kα/mTOR Led to identification of potent inhibitors (e.g., PQR309). acs.org
6-Bromo-quinazolines para-Substitution on phenyl moiety with EWG (-Cl, -Br) EGFRʷᵗ Higher inhibitory activity compared to EDG (-CH₃). mdpi.com

Impact of Morpholine Moiety Modifications on Biological Efficacy

The morpholine moiety is a frequently utilized heterocycle in medicinal chemistry, often contributing to improved pharmacokinetic profiles and potent biological activity. researchgate.net In many kinase inhibitors, the morpholine ring is a crucial structural feature for binding. The oxygen atom of the morpholine can form a key hydrogen bond with the backbone amide of a valine residue in the hinge region of PI3K kinases (Val851 in PI3Kα), an interaction critical for inhibitory activity. acs.org

Modifications to the morpholine ring can have significant consequences for biological efficacy. SAR studies on related structures have explored various alterations:

Linker Length: In a series of novel quinoline (B57606) derivatives, the length of the methylene (B1212753) linker between the quinoline core and the morpholine group influenced cholinesterase inhibitory potency. Derivatives with a two-carbon linker generally showed better inhibition than those with three or four-carbon linkers. mdpi.com

Ring Analogues: Replacing the morpholine with other cyclic or acyclic amines is a common strategy to probe the SAR. While specific data on direct replacement in 2-morpholino-5-(pyridin-3-yl)aniline is limited, studies on other kinase inhibitors often show that morpholine is superior to piperidine (B6355638) or other amines for maintaining potency due to the critical hydrogen bond formed by its oxygen atom.

Bridged Morpholines: The incorporation of bridged morpholine moieties has been shown to allow deeper penetration into the binding pocket of mTOR, leading to potent and selective inhibition. e3s-conferences.org

Table 2: Influence of Morpholine Moiety Modifications in Analogue Compounds

Compound Class Modification Target Finding
Morpholino-triazines Presence of Morpholine PI3Kα Essential for H-bond with hinge region (Val851). acs.org
Quinoline Derivatives Methylene linker length (2, 3, or 4 carbons) between quinoline and morpholine AChE 2-methylene linker showed better inhibition than 3- or 4-methylene linkers. mdpi.com
2-ureidophenyltriazines Introduction of bridged morpholines mTOR Allowed deeper penetration into the enzyme's binding pocket. e3s-conferences.org

Role of Pyridine Moiety Variations on Pharmacological Profiles

The pyridine ring is a privileged scaffold in drug design, often included to enhance biochemical potency, improve metabolic stability, and resolve issues with protein binding. nih.gov Its basic nitrogen atom can participate in key interactions with biological targets and improve the physicochemical properties of a compound. researchgate.net

Variations of the pyridine moiety in analogues of this compound can profoundly affect their pharmacological profiles:

Replacement with Other Rings: The pyridine ring can be replaced by other aromatic or heteroaromatic systems to probe its role. In one study, replacing a central pyrimidine (B1678525) core with a pyridine ring resulted in a two-fold loss of activity, while replacement with a phenyl ring led to a 3.5-fold drop in activity, highlighting the importance of the specific heterocyclic core. mdpi.com

Isomeric Position of Nitrogen: The location of the nitrogen atom in the ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) is critical. The specific 3-pyridyl isomer in the parent compound dictates a particular spatial orientation and hydrogen bonding capacity. In the development of EGFR/HER2 inhibitors, a 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) moiety was identified as a key component for potent activity. mdpi.com

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can fine-tune electronic properties and create new interactions with the target protein. For example, in the development of the PI3K/mTOR inhibitor PQR309, a trifluoromethyl group on the pyridine ring was crucial for its high potency. acs.org

Table 3: Effect of Pyridine Moiety Variations in Related Scaffolds

Scaffold/Compound Class Modification Target/System Impact on Profile
Cdc7 Kinase Inhibitors Phenyl group replaced with a pyridine Cdc7 Kinase Developed a potent inhibitor. nih.gov
Pyrimidine Inhibitors Pyrimidine core replaced with pyridine SLACK Potassium Channels ~2-fold loss of inhibitory activity. mdpi.com
Pyrimidine Inhibitors Pyrimidine core replaced with phenyl SLACK Potassium Channels 3.5-fold loss of inhibitory activity. mdpi.com
Quinazoline-based Inhibitors Incorporation of 3-chloro-4-(pyridin-2-ylmethoxy)aniline EGFR/HER2 Led to outstanding percentage inhibition (97-99%). mdpi.com

Influence of Substitutions on the Aniline Core

The aniline core serves as the central scaffold, linking the morpholine and pyridine moieties. Substitutions on this ring can influence the molecule's conformation, electronic distribution, and ability to form interactions with the target protein. While anilines are versatile, their replacement or modification is sometimes necessary to improve metabolic stability or mitigate potential off-target effects. cresset-group.com

SAR studies on related structures have shown that the aniline portion is highly amenable to modification to optimize activity:

Halogen Substituents: The introduction of halogens can enhance binding affinity. In a series of 2-morpholino-4-anilinoquinoline derivatives, compounds with chloro and fluoro substitutions on the aniline ring (compounds 3c, 3d, and 3e) displayed the highest cytotoxic activity against HepG2 cancer cells. nih.gov Similarly, for pyridin-3-yl pyrimidines, aniline-containing halogen substituents were suggested to be important for biological activity. nih.gov

Hydrophilic/Hydrophobic Groups: The nature of the substituent plays a key role. In one series of cholinesterase inhibitors, an unsubstituted N-phenyl ring on a quinoline core showed better inhibitory potency than substituted versions, suggesting that a smaller aromatic moiety was favorable for activity. mdpi.com In contrast, another study found that para-substitution on a phenyl ring with electron-withdrawing groups was more effective than electron-donating groups. mdpi.com

Replacement of Aniline: In some cases, the entire aniline moiety can be replaced. For example, replacing the (3-chloro-4-(pyridin-2-ylmethoxy)-aniline moiety with quinoline in a series of kinase inhibitors led to conserved EGFR activity, while substitution with benzonitrile (B105546) resulted in a reduction in activity. mdpi.com

Table 4: Impact of Substitutions on the Aniline Core of Analogue Compounds

Compound Class Aniline Core Modification Target Result
2-Morpholino-4-anilinoquinolines 4-chloroaniline (3c), 4-fluoroaniline (B128567) (3d), 3-ethynylaniline (B136080) (3e) HepG2 cells Exhibited the highest cytotoxic activity (IC₅₀ = 11.42, 8.50, and 12.76 µM, respectively). nih.gov
Pyridin-3-yl Pyrimidines Halogen substituents on aniline Bcr-Abl Suggested to be important for potent inhibitory activity. nih.gov
4-N-phenylaminoquinolines No substitution on N-phenyl ring AChE Showed better inhibitory potency than substituted analogues. mdpi.com
Quinazoline-based Inhibitors Replacement of aniline moiety with quinoline EGFR/HER2 Conserved EGFR activity. mdpi.com

Preclinical Pharmacological and Biological Activity Investigations of 2 Morpholino 5 Pyridin 3 Yl Aniline and Analogues in Vitro Studies

Anticancer and Antiproliferative Activity Assessment

Analogues of 2-morpholino-5-(pyridin-3-yl)aniline have demonstrated significant potential as anticancer agents, primarily through the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

A prominent mechanism of action for many anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis. The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a central signaling cascade that is frequently activated in various human tumors. acs.orgmdpi.com

Several analogues incorporating the morpholine (B109124) and pyridine (B92270) moieties have been developed as potent inhibitors of this pathway. For instance, a series of 4-morpholine-quinazoline derivatives has been synthesized and evaluated for their PI3Kα inhibitory activities. nih.gov One notable compound from this series, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine (compound 17f in the study), exhibited a high inhibitory activity against PI3Kα with a half-maximal inhibitory concentration (IC50) of 4.2 nM. nih.gov Further testing revealed its ability to inhibit other kinases in the pathway, including PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, underscoring its role as a potent inhibitor of the PI3K/Akt/mTOR pathway. nih.gov

Another potent PI3K/mTOR inhibitor is 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309). acs.orgresearchgate.net This compound is a pan-class I PI3K inhibitor that also targets mTOR kinase. acs.orgresearchgate.net The morpholine moiety is considered a critical feature for PI3K binding, as its oxygen atom can form a hydrogen bond with the hinge region of the kinase. acs.org

The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy, and its signaling is closely intertwined with the PI3K/Akt/mTOR pathway. mdpi.comresearchgate.net The activation of EGFR can lead to the recruitment and activation of PI3K. mdpi.comresearchgate.net In some cancers, resistance to EGFR inhibitors can arise through the amplification and activation of the MET oncogene, which can then sustain downstream survival signals. unito.it This highlights the importance of developing compounds that can co-inhibit these interconnected pathways.

Table 1: Kinase Inhibition Profile of Selected Analogues
Compound NameTarget Kinase(s)IC50 ValueReference
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-aminePI3Kα4.2 nM nih.gov
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)Pan-Class I PI3K, mTORNot specified in abstracts acs.orgresearchgate.net

A key hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. Research has shown that analogues containing the 2-morpholino-aniline scaffold can trigger this process.

In a study involving novel 2-morpholino-4-anilinoquinoline derivatives, several compounds were evaluated for their cytotoxic effects against the HepG2 human liver cancer cell line. nih.gov The results indicated that these compounds were able to induce cell death through apoptosis and necrosis. nih.gov Specifically, compounds designated as 3c, 3d, and 3e showed the highest activity, with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.gov These compounds were also found to cause cell cycle arrest at the G0/G1 phase, which can be a precursor to apoptosis. nih.gov The induction of apoptosis is a known consequence of inhibiting the PI3K/mTOR pathway, as demonstrated by the dual inhibitor BEZ235 in hepatocellular carcinoma cells. mdpi.com

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α, the regulated subunit of HIF-1, is controlled by HIF prolyl hydroxylases (PHDs). nih.gov Inhibiting these enzymes stabilizes HIF-1α, which can have complex effects on tumor progression.

The development of small molecule inhibitors of HIF PHDs has been an area of active research. nih.govnih.gov For example, a series of novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide inhibitors of HIF PHDs were discovered, leading to the identification of MK-8617, which advanced to clinical trials for anemia. nih.gov While not a direct analogue of this compound, this research demonstrates that heterocyclic compounds can effectively modulate the HIF pathway, suggesting a potential avenue for investigation for morpholine-pyridine derivatives.

Antimicrobial and Antitubercular Potency Evaluations

The search for new antimicrobial agents is critical due to the rise of drug-resistant pathogens. The morpholine and pyridine rings are found in various compounds with demonstrated antimicrobial and antitubercular activity.

Several studies have highlighted the potential of morpholine-containing compounds against Mycobacterium tuberculosis. One study on 2,4-disubstituted pyridine derivatives found that compounds with a morpholine ring exhibited activity against tubercle bacilli. frontiersin.org Specifically, 4-substituted picolinohydrazonamides carrying a morpholine moiety at the end of a thiosemicarbazide (B42300) chain showed potent antimycobacterial activity at concentrations below 1 µg/mL. frontiersin.org In another study, a pyrazolylpyrimidinone derivative incorporating a morpholine ring was well-tolerated and showed an anti-tuberculosis Minimum Inhibitory Concentration (MIC) of 6.25 μM. nih.gov Conversely, in a series of 2-(quinolin-4-yloxy)acetamides, the replacement of a piperidine (B6355638) ring with a morpholine ring led to a significant reduction in antimycobacterial activity, indicating that the structural context is crucial. nih.gov

Beyond tuberculosis, pyridine derivatives have shown a broad spectrum of antimicrobial activity against various bacteria and fungi. nih.gov For example, a Co(II) complex with a bis-morpholino/benzoimidazole s-triazine ligand showed good activity against B. subtilis, S. aureus, P. vulgaris, and E. coli, whereas the free ligand had more limited activity. mdpi.com This suggests that complexation with metal ions can enhance the antimicrobial properties of these heterocyclic systems.

Table 2: Antitubercular Activity of Selected Analogues
Compound ClassKey Structural FeatureMIC against M. tuberculosisReference
PyrazolylpyrimidinonesMorpholine ring on pyrazole6.25 µM nih.gov
PiperlotinesPiperidine amide50 µg/mL scielo.org.mx

Anti-inflammatory Effects in Cellular Models

Inflammation is a complex biological response implicated in numerous diseases. Compounds with anti-inflammatory properties are of significant therapeutic interest. Analogues containing the morpholine scaffold have been investigated for their ability to modulate inflammatory responses.

A study on 2-[4-morpholino]-3-aryl-5-substituted thiophenes identified them as potential anti-inflammatory agents. nih.gov The research explored how different substitutions on the thiophene (B33073) and aryl rings influenced activity in a carrageenan-induced rat paw edema model, an in vivo test for acute inflammation. nih.gov One analogue, AP73, which featured a 3-(4-methylmercaptophenyl) moiety, provided 52% protection in this model. nih.gov Another compound, AP26, which had a substituted pyridyl group at the 5-position, showed even better protection at 66%, highlighting the potential contribution of the pyridine ring to anti-inflammatory activity. nih.gov Other research on pyrazoline derivatives has also confirmed their potential as anti-inflammatory and analgesic agents. nih.gov

Antiplatelet Aggregation Studies

Platelet aggregation is a key process in hemostasis and thrombosis. Antiplatelet agents are crucial for the prevention and treatment of cardiovascular diseases. Research has been conducted on morpholine and pyridine derivatives to assess their potential to inhibit platelet aggregation.

One study prepared a number of 2-morpholino substituted benzoxazines to test their effectiveness against platelet aggregation induced by ADP and collagen. nih.gov Two compounds, 7-(2-Chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one (15d) and 7-[2-(4-methylpiperazin-1-yl)ethoxy]-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one (16d), demonstrated potent activity. nih.gov

Similarly, a series of 5-methyl-4-(3-pyridyl)-2-(substituted benzimidazol-5-yl)imidazole derivatives were synthesized and tested for anti-platelet activity. nih.gov Two compounds from this series exhibited significant inhibition of platelet aggregation in ex vivo rat models. nih.gov Enzyme studies suggested that these compounds may exert their effect by inhibiting cyclooxygenase, phosphodiesterase (PDE), and thromboxane (B8750289) A2 synthetase, which are all involved in the platelet aggregation cascade. nih.gov

Efflux Pump Inhibition Mechanisms

Efflux pumps are membrane proteins that actively expel a wide range of xenobiotics, including antibiotics, from bacterial cells, contributing significantly to antimicrobial resistance (AMR). mdpi.comnih.govmdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance mechanism, potentially restoring the efficacy of existing antibiotics. nih.govnih.govresearchgate.net While direct studies on the efflux pump inhibitory activity of this compound are not extensively detailed in the available literature, research on analogous compounds containing quinoline (B57606), quinazoline (B50416), and pyridine cores provides insight into potential mechanisms.

Compounds with these heterocyclic scaffolds have been investigated for their ability to inhibit bacterial efflux pumps, particularly in Gram-negative and Gram-positive bacteria like Staphylococcus aureus. mdpi.comnih.gov The mechanism of action for many EPIs involves disrupting the function of these pumps, which can lead to an increased intracellular concentration of antibiotics. nih.gov For instance, certain quinoline and quinazoline derivatives have been shown to enhance the activity of antibiotics like chloramphenicol (B1208) against resistant bacterial isolates. mdpi.com

The general strategies for efflux pump inhibition by small molecules include:

Competitive or non-competitive binding: EPIs can bind to the efflux pump, either at the substrate binding site or at an allosteric site, preventing the pump from binding to and extruding the antibiotic. nih.gov

Disruption of energy sources: Many efflux pumps rely on the proton motive force (PMF) or ATP hydrolysis for energy. mdpi.com Some inhibitors function by disrupting these energy sources, thereby deactivating the pump.

Interference with pump assembly: Multi-component efflux systems, like the RND family in Gram-negative bacteria, require the proper assembly of several protein components to function. EPIs can potentially interfere with this assembly process. mdpi.com

Research into pyridylpiperazine-based compounds, which share a pyridine core with this compound, has identified a class of allosteric inhibitors. These molecules bind to a transmembrane region of the AcrB pump protein, a key component of the AcrAB-TolC efflux system in E. coli. This binding is thought to prevent the functional catalytic cycle of the pump, thereby inhibiting its activity. nih.gov Studies on such analogues demonstrate that the presence of a pyridine ring is a key structural feature for interaction with bacterial efflux pumps.

Table 1: Activity of selected Efflux Pump Inhibitors (EPIs) and Analogues
Compound ClassTarget Organism/PumpObserved EffectReference
PyridylpiperazinesE. coli (AcrAB-TolC)Potentiation of chloramphenicol activity. nih.gov
Quinoline DerivativesS. aureus (NorA)Synergistic activity with ciprofloxacin. mdpi.comnih.gov
Quinazoline DerivativesGram-negative isolatesEnhanced activity of chloramphenicol. mdpi.com

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. mdpi.comsemanticscholar.orgtaylorandfrancis.com The primary mechanism of action for most CA inhibitors involves the binding of a specific chemical group, often a sulfonamide, to the zinc ion within the enzyme's active site. mdpi.com

The inhibitory activity of these compounds varies significantly depending on the specific substitutions on the pyridine ring. For example, in a series of 4-substituted pyridine-3-sulfonamides, inhibitory constants (Kᵢ) against hCA II were in the nanomolar range. mdpi.com Some compounds also demonstrated selectivity for the cancer-associated hCA IX isoform over the ubiquitous hCA II, which is a desirable characteristic for developing anticancer agents. mdpi.com The binding mode typically involves the sulfonamide group coordinating to the active site zinc ion, while the pyridine and other substituents form hydrogen bonds and van der Waals interactions with amino acid residues in the active site cavity. mdpi.com

Table 2: In Vitro Carbonic Anhydrase Inhibition Data for Pyridine-based Analogues
Compound ClasshCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Pyridine-3-sulfonamide (B1584339) derivativesRange: 1,078 - >10,000Range: 271 - 4,874Range: 137 - 2,560Range: 91 - 2,130 mdpi.com
Pyrazolo[4,3-c]pyridine sulfonamidesRange: 15.3 - 2,986Range: 4.9 - 4,052Range: 22.5 - 709Data not specified mdpi.commdpi.com
Acetazolamide (Reference)25012255.7 mdpi.com

Other Investigated Biological Activities in Preclinical Settings

Analogues of this compound have been investigated for a variety of other biological activities, primarily in the context of oncology. The morpholine and pyridine moieties are common pharmacophores found in many kinase inhibitors.

PI3K/mTOR Inhibition The phosphoinositide 3-kinase (PI3K)/mTOR pathway is a critical signaling cascade that is frequently deregulated in human cancers. researchgate.net A series of 4-morpholine-quinazoline derivatives were designed and synthesized as potential inhibitors of this pathway. nih.gov One particular analogue, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine, which contains both the morpholino and pyridin-3-yl groups, demonstrated potent inhibitory activity against PI3Kα with an IC₅₀ value of 4.2 nM. nih.gov This compound also showed significant antiproliferative effects against a panel of seven cancer cell lines, including prostate (PC-3, DU145), breast (MCF-7, BT474, SK-BR-3), leukemia (U937), and epidermoid carcinoma (A431) cell lines. nih.gov Further studies confirmed that this compound also inhibits other PI3K isoforms and mTOR, effectively blocking the PI3K/Akt/mTOR pathway. nih.gov

Another related compound, PQR309 (bimiralisib), which is a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, acts as a potent pan-class I PI3K and mTOR inhibitor. acs.org This brain-penetrant compound has shown efficacy in inhibiting the proliferation of various tumor cell lines. researchgate.netacs.org The morpholine moiety in these inhibitors is crucial for binding, as its oxygen atom typically forms a key hydrogen bond with a valine residue in the hinge region of the kinase domain. acs.org

Table 3: Antiproliferative Activity of a 4-Morpholine-quinazoline Analogue (Compound 17f) nih.gov
Cell LineCancer TypeIC₅₀ (μM)
PC-3Prostate0.07
DU145Prostate0.05
MCF-7Breast0.04
BT474Breast0.06
SK-BR-3Breast0.04
U937Leukemia0.04
A431Epidermoid Carcinoma0.05

Tubulin Polymerization Inhibition The microtubule network is another important target in cancer therapy. Certain 2-anilino triazolopyrimidine derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov In one study, replacing an unsubstituted phenyl ring with a pyridin-3-yl moiety in a series of these compounds resulted in a dramatic reduction in antiproliferative activity, suggesting that the electronic and steric properties of the aryl group at this position are critical for interaction with tubulin. nih.gov Although this indicates that the specific structure of this compound might not be optimal for this particular target, it highlights that the anilino-pyridine scaffold is of interest in the design of microtubule-targeting agents. nih.gov

Table of Compounds Mentioned

Table 4: List of Chemical Compounds
Compound Name
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine
This compound
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309, bimiralisib)
Acetazolamide
Chloramphenicol
Ciprofloxacin

Molecular Mechanism of Action Studies

Identification and Validation of Biological Targets

No biological targets have been identified or validated for 2-Morpholino-5-(pyridin-3-yl)aniline in the scientific literature.

Characterization of Ligand-Target Binding Interactions

There are no studies characterizing the binding interactions of This compound with any biological target.

Analysis of Downstream Signaling Pathway Modulation

No information is available regarding the modulation of any downstream signaling pathways by This compound .

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug discovery to understand how a ligand, such as 2-Morpholino-5-(pyridin-3-yl)aniline, might interact with a biological target, typically a protein or enzyme. A thorough search for molecular docking studies involving this compound did not yield specific results detailing its binding affinity, interaction modes (e.g., hydrogen bonds, hydrophobic interactions), or potential biological targets.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for determining molecular reactivity and stability. Despite the utility of these methods, no specific studies applying DFT or Frontier Molecular Orbital (FMO) analysis to this compound were found.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. This technique allows researchers to study the conformational flexibility of a molecule like this compound and the stability of its binding to a target protein over time. Such simulations provide a dynamic view of the ligand-receptor interactions that complement the static picture from molecular docking. However, no published MD simulation studies specifically examining the conformational landscape or binding stability of this compound could be located.

Prediction of Adsorption Mechanisms at Interfaces

The study of adsorption mechanisms investigates how molecules adhere to surfaces or interfaces. This is relevant in various fields, from materials science to environmental chemistry. Computational methods can predict the preferred orientation and interaction energy of a molecule like this compound on a given surface. No research articles detailing the predicted adsorption behavior of this specific compound at any interface were identified.

In Silico Assessment of Molecular Lipophilicity and Drug-Likeness Descriptors

In silico tools are widely used to predict the physicochemical properties of compounds to assess their potential as drug candidates. Key descriptors include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are often evaluated against established criteria like Lipinski's Rule of Five to determine a compound's "drug-likeness." A search for specific in silico assessments of these properties for this compound did not return any dedicated studies or associated data tables.

Derivatization and Scaffold Modification Strategies

Synthesis of Analogues with Modifications on the Morpholine (B109124) Ring

The morpholine moiety is a critical pharmacophore in this class of compounds. In numerous PI3K inhibitors, the oxygen atom of the morpholine ring acts as a key hydrogen bond acceptor, interacting with the backbone NH of a valine residue (Val851 in PI3Kα) in the hinge region of the kinase ATP-binding site. frontiersin.orgacs.orgacs.org This interaction is often crucial for anchoring the inhibitor and ensuring high-affinity binding. Consequently, modifications to this ring are approached with caution, as even minor changes can significantly impact biological activity.

Structure-activity relationship (SAR) studies on various related scaffolds, such as pyrimidines and triazines, consistently demonstrate that the unsubstituted morpholine is optimal for PI3K inhibitory activity. frontiersin.orgnih.gov Replacement of the morpholine with other cyclic amines, such as piperidine (B6355638) or piperazine, often leads to a decrease in potency, underscoring the importance of the morpholine oxygen for the specific hydrogen bond interaction. frontiersin.orgnih.gov

Despite the general preference for the unsubstituted ring, synthetic strategies for creating analogues focus on two main areas: C-substitution and bioisosteric replacement.

C-Substitution: The introduction of substituents on the carbon atoms of the morpholine ring can influence the molecule's conformation, solubility, and metabolic stability. For instance, gem-dimethyl substitution at the C-2 position can restrict bond rotation and potentially lock the ring into a more favorable binding conformation, a strategy used in other kinase inhibitors to improve potency. However, for this specific scaffold, such modifications often introduce steric hindrance that disrupts the critical hinge-binding interaction.

Bioisosteric Replacement: Bioisosteres of the morpholine ring, such as thiomorpholine (B91149) or N-substituted piperazines, are explored to fine-tune physicochemical properties. enamine.net Replacing the morpholine oxygen with sulfur (thiomorpholine) can alter the hydrogen bonding capability and lipophilicity. While this modification can be synthetically achieved, it often results in reduced PI3K inhibitory activity due to the weaker hydrogen bond accepting properties of sulfur compared to oxygen. nih.gov

The prevailing evidence suggests that for maintaining high potency against PI3K, the unsubstituted morpholine ring is a privileged group, and modifications are generally detrimental to the primary binding interaction. frontiersin.orgnih.gov

Modification StrategyExample of ModificationGeneral Outcome on PI3K InhibitionRationale / Observation
C-SubstitutionIntroduction of methyl or other alkyl groups on the morpholine carbons.Generally leads to decreased activity.Steric hindrance often disrupts the key hydrogen bond with the kinase hinge region. frontiersin.org
Bioisosteric ReplacementReplacement of morpholine with piperazine.Significant loss of potency.The hydrogen bond accepting oxygen is removed, losing the critical interaction with Val851. nih.gov
Bioisosteric ReplacementReplacement of morpholine with thiomorpholine.Reduced activity.Sulfur is a weaker hydrogen bond acceptor than oxygen, weakening the hinge-binding interaction.

Substitution and Functionalization of the Pyridine (B92270) Ring

The pyridin-3-yl group, attached at the 5-position of the aniline (B41778) core, occupies a region of the kinase active site often referred to as the "affinity pocket." This region is more tolerant of substitution, making the pyridine ring a prime target for derivatization to enhance potency and modulate isoform selectivity.

The most common and versatile method for introducing substituted pyridine rings onto the aniline core is the palladium-catalyzed Suzuki cross-coupling reaction. acs.org This reaction typically involves coupling a halogenated (e.g., bromo- or chloro-) aniline precursor with a suitable pyridylboronic acid or its corresponding pinacol (B44631) ester. orgsyn.orgresearchgate.netaudreyli.com The synthesis of a diverse array of functionalized pyridylboronic acids is therefore a key enabling technology for exploring the SAR of this region. These boronic acids are often prepared via lithium-halogen exchange of a halopyridine followed by quenching with a borate (B1201080) ester. orgsyn.orgresearchgate.netnih.gov

SAR studies of related kinase inhibitors have shown that the nature and position of substituents on this aryl moiety are critical. acs.orgnih.gov

Introduction of Basic Amines: Installing basic groups, such as piperazines or other amino functionalities, can introduce new hydrogen bonds with acidic residues (e.g., aspartate) in the affinity pocket and improve aqueous solubility. acs.org For example, in the related 2-aminopyridine (B139424) ALK2 inhibitor series, a 5-(piperazinylphenyl) moiety was found to be a favorable substitution. acs.org

Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as trifluoromethyl (CF3), can modulate the electronics of the ring and engage in specific interactions. The development of PQR309 (Bimiralisib), a clinical candidate, involved the use of a 2-amino-4-(trifluoromethyl)pyridine (B24480) moiety, which was shown to form crucial hydrogen bonds with Asp836, Asp841, and Asp964 in PI3Kγ. acs.orgresearchgate.net

Other Heterocycles: Replacing the pyridine ring with other heterocycles like indazole or pyrimidine (B1678525) is another viable strategy to probe different interactions within the active site. acs.org

Pyridine Ring ModificationSynthetic MethodExample SubstituentImpact on Activity/Properties
Introduction of Amino GroupsSuzuki coupling with a corresponding amino-substituted pyridylboronic acid.2-Amino-4-(trifluoromethyl)pyridineCan form additional H-bonds with acidic residues in the affinity pocket, significantly enhancing potency. acs.org
Introduction of HalogensSuzuki coupling with a halo-substituted pyridylboronic acid.Fluoro, ChloroModulates electronic properties and can improve metabolic stability. Generally associated with lower antiproliferative activity unless positioned correctly. nih.gov
Bioisosteric ReplacementSuzuki coupling with a different heteroaryl boronic acid.Indazole, PyrimidineProbes different binding interactions and can alter selectivity profile (e.g., between PI3K and mTOR). acs.org

Modifications on the Aniline Core and Interconnecting Linkages

The central aniline core and the linkages connecting the three key components (morpholine, aniline, and pyridine) are essential for maintaining the correct geometry for kinase binding. The exocyclic amino group of the aniline is a crucial structural element, often participating in hydrogen bonding interactions within the kinase active site.

Modifications to the aniline ring itself, such as the introduction of substituents, can influence the pKa of the aniline nitrogen and the dihedral angle between the rings. In related 2-anilino pyrimidine inhibitors, docking studies have highlighted the importance of a salt bridge or hydrogen bond involving the aniline nitrogen and an aspartate residue in the kinase domain. semanticscholar.org Substituents that alter the electronic nature or steric profile of this region can disrupt this key interaction. For instance, replacing the aniline phenyl ring with a bioisosteric pyridine was shown to be detrimental to activity in some series, suggesting a specific requirement for the aniline scaffold. acs.org

The linkage between the aniline and pyridine rings is typically a direct carbon-carbon bond formed via Suzuki coupling. However, exploring different linkers is a strategy to alter the vector and distance between these two pharmacophores. In related adenosine (B11128) kinase inhibitors, an acetylene (B1199291) moiety was successfully used as a linker to connect a pyrimidine core to an aryl group, demonstrating that non-covalent C-C bonds are viable options for maintaining or improving potency. nih.gov

Incorporation into Fused Heterocyclic Systems

A highly effective strategy for evolving the 2-morpholino-5-(pyridin-3-yl)aniline scaffold is to incorporate it into a larger, fused heterocyclic system. This approach can rigidify the structure, pre-organizing the pharmacophoric elements into a favorable binding conformation and allowing for the exploration of new interaction vectors within the kinase active site. The most common fused systems derived from this scaffold are quinazolines and thienopyrimidines.

The synthesis of quinazoline-based inhibitors often starts from a substituted anthranilic acid precursor, which contains the aniline portion of the final molecule. researchgate.netnih.gov A particularly relevant example is the development of potent dual PI3K/mTOR inhibitors based on a 4-morpholino-quinazoline core. nih.gov In this work, the aniline and pyridine moieties of the parent scaffold are effectively fused with a pyrimidine ring to form the quinazoline (B50416). The synthesis involves building the quinazoline core first, followed by sequential nucleophilic aromatic substitution to install the morpholine group at the C4 position and an N-aryl group (like pyridin-3-yl-amine) at the C7 position. This strategy led to the discovery of compounds like 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine, which exhibited nanomolar inhibitory activity against PI3Kα. researchgate.net

Thienopyrimidines represent another privileged scaffold for PI3K inhibitors that frequently incorporates a morpholine substituent. researchgate.nettandfonline.comnih.gov The synthesis of these analogues typically involves building the thienopyrimidine core and subsequently introducing the morpholine via nucleophilic substitution of a chloro-thienopyrimidine intermediate. tandfonline.com These fused systems demonstrate that the morpholine group remains a key pharmacophore even when the aniline-pyridine core is replaced by a more complex heterocyclic system.

Fused SystemKey Synthetic StepExample Compound ClassBiological Target
QuinazolineCyclization of anthranilic acid derivatives followed by substitutions. researchgate.netmdpi.com4-Morpholino-7-(pyridin-3-ylamino)quinazolinesPI3K/mTOR nih.govresearchgate.net
ThienopyrimidineNucleophilic substitution of a chlorothienopyrimidine with morpholine. tandfonline.com2-Aryl-4-morpholinothieno[2,3-d]pyrimidinesPI3K nih.gov
PyrrolopyrimidineCondensation reactions to form the fused pyrrole-pyrimidine core.7-Aryl-2-anilino-pyrrolopyrimidinesMer/Axl Kinase semanticscholar.org

Design of Hybrid Molecules with Complementary Pharmacophores

The development of single molecules that can modulate multiple biological targets simultaneously is an emerging paradigm in drug discovery, aimed at overcoming drug resistance and improving therapeutic efficacy. nih.gov The this compound scaffold is an excellent starting point for designing such hybrid molecules, particularly dual PI3K/mTOR inhibitors, as many derivatives already exhibit activity against both kinases. nih.govmdpi.comresearchgate.net

The design of these dual-target agents often employs a pharmacophore fusion or linker-based strategy.

Pharmacophore Fusion: This approach involves merging the structural features of two different inhibitor classes into a single, coherent molecule. For the 2-morpholino-aniline scaffold, this often involves optimizing the substitutions on the pyridine and aniline rings to balance the inhibitory activity against both PI3K and mTOR.

Linker-Based Strategy: This involves covalently attaching the core scaffold to a distinct pharmacophore known to inhibit a second target. For example, a PI3K-inhibiting morpholino-triazine core (structurally related to the title compound) has been linked to a MEK inhibitor pharmacophore to create novel PI3K/MEK bifunctional inhibitors. nih.gov Similarly, linking the scaffold to an HDAC inhibitor warhead could yield dual PI3K/HDAC inhibitors. researchgate.net The nature, length, and attachment point of the linker are critical variables that must be optimized to ensure that both pharmacophores can bind to their respective targets effectively.

These strategies leverage the well-understood SAR of the 2-morpholino-aniline core as a high-affinity PI3K-binding element while incorporating a second pharmacophoric component to achieve a desired dual-activity profile.

Future Research Directions and Academic Potential

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and versatile synthetic routes to 2-morpholino-5-(pyridin-3-yl)aniline and its derivatives is a fundamental prerequisite for its comprehensive investigation. Future research could focus on optimizing existing synthetic strategies and exploring novel methodologies to access this scaffold.

Key areas for synthetic exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: Investigation into Suzuki, Buchwald-Hartwig, and other palladium-catalyzed reactions could provide efficient methods for coupling the pyridine (B92270) and aniline (B41778) rings. The optimization of catalysts, ligands, and reaction conditions will be crucial for achieving high yields and purity.

Nucleophilic Aromatic Substitution (SNAr): The direct introduction of the morpholine (B109124) moiety onto the aniline ring via SNAr reactions is a potential route. Research into activating groups and reaction conditions that favor the desired regioselectivity would be highly valuable.

Flow Chemistry and High-Throughput Synthesis: The application of flow chemistry could enable the rapid and scalable synthesis of a library of derivatives based on the this compound core. This would facilitate extensive structure-activity relationship studies.

A comparative table of potential synthetic approaches is presented below:

Synthetic StrategyPotential AdvantagesKey Research Focus
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scopeLigand and catalyst screening, optimization of reaction conditions
Nucleophilic Aromatic SubstitutionAtom economy, direct functionalizationSubstrate activation, regioselectivity control
Flow ChemistryScalability, rapid diversificationReactor design, automated optimization

Advanced Structure-Activity Relationship Elucidation and Lead Optimization

The this compound scaffold is a prime candidate for structure-activity relationship (SAR) studies aimed at identifying potent and selective modulators of biological targets. The morpholine group, in particular, is a common feature in many kinase inhibitors, where it often imparts favorable physicochemical properties and interacts with the hinge region of the kinase domain. acs.org

Future SAR studies should systematically explore modifications at key positions of the molecule:

Morpholine Ring: Exploration of substitutions on the morpholine ring could modulate solubility, metabolic stability, and target engagement.

Aniline Moiety: Functionalization of the aniline nitrogen and the aromatic ring could influence target selectivity and potency.

Pyridine Ring: Modification of the pyridine ring with various substituents could fine-tune electronic properties and provide additional interaction points with biological targets.

Systematic derivatization and subsequent biological evaluation will be essential to build a comprehensive SAR model for this chemical class.

Mechanistic Studies on Undiscovered Biological Targets

Given the prevalence of the morpholino and pyridinyl-aniline motifs in kinase inhibitors, a primary avenue of future research will be to identify and characterize the biological targets of this compound. nih.govnih.gov The phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) pathways are particularly relevant, as many inhibitors of these enzymes contain similar structural features. acs.orgresearchgate.net

Potential research approaches include:

Kinase Profiling: Screening this compound against a broad panel of kinases to identify primary targets and assess selectivity.

Cell-Based Assays: Utilizing cell lines with known dependencies on specific signaling pathways to probe the compound's mechanism of action.

Proteomics and Metabolomics: Employing global profiling techniques to identify downstream effects and potential off-target activities.

The identification of novel biological targets for this scaffold could open up new therapeutic avenues for a range of diseases, including cancer and inflammatory disorders.

Application as Chemical Biology Probes and Tools

Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology probes to investigate cellular processes. The modular nature of its synthesis would allow for the incorporation of various tags and labels.

Potential applications as chemical probes:

Fluorescent Probes: The synthesis of fluorescently labeled analogs could enable the visualization of target engagement and localization within cells.

Affinity-Based Probes: The development of biotinylated or photo-crosslinkable derivatives could be used for target identification and validation studies through affinity purification and mass spectrometry.

Molecular Switches: The incorporation of photoswitchable groups could allow for the reversible control of biological activity with light, providing precise spatiotemporal control over cellular signaling pathways.

The development of such tools would not only advance our understanding of the compound's own mechanism of action but also provide the broader scientific community with novel reagents to study complex biological systems.

Q & A

Q. Basic

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450) using fluorescence or spectrophotometric methods. The pyridine ring enhances π-π stacking with hydrophobic enzyme pockets .
  • Cell-based studies : Evaluate cytotoxicity (via MTT assay) and membrane permeability in cancer or microbial cell lines .

Q. Advanced

  • Mechanistic studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities and thermodynamics .
  • SAR analysis : Compare with analogs (e.g., 2-methyl-5-(pyridin-3-yl)aniline) to identify critical substituents. Morpholino groups improve solubility but may reduce target selectivity .

How can conflicting data on biological efficacy be systematically addressed?

Advanced
Contradictions in activity (e.g., varying IC₅₀ values) arise from:

  • Assay variability : Standardize protocols (e.g., pH, temperature) and use internal controls .
  • Compound purity : HPLC with UV/ELSD detection ensures ≥95% purity; impurities (e.g., unreacted aniline) can skew results .
  • Solubility factors : Use co-solvents (e.g., DMSO) at non-toxic concentrations to avoid aggregation in aqueous buffers .

What analytical strategies optimize chromatographic separation of this compound from byproducts?

Q. Advanced

  • HPLC method development : Utilize C18 columns with gradient elution (water/acetonitrile + 0.1% TFA). Adjust pH to 3.0 to enhance peak symmetry .
  • LC-MS/MS : Quantify trace impurities (e.g., dehalogenated byproducts) using MRM transitions specific to the compound’s fragmentation pattern .

How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Q. Basic

  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water. Use sonication or surfactants for aqueous suspensions .
  • Stability : Degrades under strong acidic/basic conditions. Store at −20°C in inert atmospheres to prevent oxidation .

Q. Advanced

  • Salt formation : Hydrochloride salts improve aqueous solubility for in vivo studies .
  • Degradation studies : Forced degradation (heat/light/humidity) identifies labile sites (e.g., morpholino N-oxide formation) .

What computational tools aid in predicting the reactivity of this compound?

Q. Advanced

  • DFT calculations : Model electrophilic aromatic substitution (e.g., nitration) at the aniline ring’s para position due to electron-donating morpholino groups .
  • Molecular docking : Predict binding modes with enzymes (e.g., kinases) using AutoDock Vina. Pyridine nitrogen coordinates with catalytic residues .

How can synthetic byproducts be repurposed for derivative libraries?

Q. Advanced

  • Parallel synthesis : React byproducts (e.g., 5-(pyridin-3-yl)aniline intermediates) with electrophiles (e.g., acyl chlorides) to generate analogs for high-throughput screening .
  • Click chemistry : Azide-functionalized derivatives enable Cu-catalyzed cycloaddition with alkynes for triazole-linked probes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.